molecular formula C13H24N2O2 B3034478 cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine CAS No. 1797413-49-0

cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine

Cat. No.: B3034478
CAS No.: 1797413-49-0
M. Wt: 240.34
InChI Key: SXVYKJHEKCFXFM-PHIMTYICSA-N
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Description

cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine: is a bicyclic compound featuring a pyrrolidine ring and an azepane ring.

Scientific Research Applications

cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialized materials and chemicals.

Safety and Hazards

For safety, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye when handling cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of protecting groups such as Boc (tert-butoxycarbonyl) to ensure selective reactions at desired sites.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles/electrophiles for substitution reactions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to desired effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

    cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine hydrochloride: A closely related compound with similar structural features.

    Other Boc-protected bicyclic amines: Compounds with similar protecting groups and bicyclic structures.

Uniqueness: this compound is unique due to its specific ring structure and the presence of the Boc protecting group, which imparts stability and selectivity in chemical reactions.

Properties

IUPAC Name

tert-butyl (3aS,8aR)-3,3a,4,5,6,7,8,8a-octahydro-1H-pyrrolo[3,4-d]azepine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-10-4-6-14-7-5-11(10)9-15/h10-11,14H,4-9H2,1-3H3/t10-,11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXVYKJHEKCFXFM-PHIMTYICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCNCCC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CCNCC[C@H]2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251013-07-6
Record name rac-tert-butyl (3aR,8aS)-decahydropyrrolo[3,4-d]azepine-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine
Reactant of Route 2
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine
Reactant of Route 3
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine
Reactant of Route 4
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Reactant of Route 5
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine
Reactant of Route 6
cis-2-Boc-octahydro-pyrrolo[3,4-D]azepine

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